molecular formula C7H13NS B14694739 Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- CAS No. 25355-53-7

Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)-

Katalognummer: B14694739
CAS-Nummer: 25355-53-7
Molekulargewicht: 143.25 g/mol
InChI-Schlüssel: PRUSODCRFVXLTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- is a heterocyclic organic compound with a unique structure that includes a pyridine ring partially saturated with hydrogen atoms and substituted with a methyl group and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- can be achieved through several methods One common approach involves the reduction of pyridine derivatives using hydrogenation catalysts under specific conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity. The methylthio group is introduced in a subsequent step using thiol reagents under controlled conditions to prevent over-reduction or unwanted side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can further saturate the pyridine ring or reduce the methylthio group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Thiol reagents, nucleophiles like amines or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated pyridine derivatives, thiols.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects may be mediated through the inhibition of oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in cellular signaling, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar structure but lacking the methylthio group.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in research on Parkinson’s disease.

    Pyridazine and Pyridazinone Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

25355-53-7

Molekularformel

C7H13NS

Molekulargewicht

143.25 g/mol

IUPAC-Name

1-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridine

InChI

InChI=1S/C7H13NS/c1-8-6-4-3-5-7(8)9-2/h5H,3-4,6H2,1-2H3

InChI-Schlüssel

PRUSODCRFVXLTM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC=C1SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.